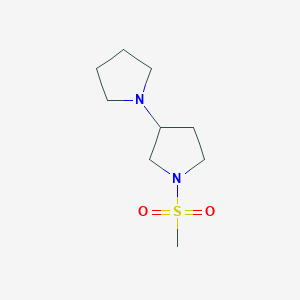![molecular formula C13H19N3O2 B7568600 3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B7568600.png)
3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid is a chemical compound that is commonly referred to as MPP. It is a synthetic molecule that has been extensively studied for its potential use in scientific research. MPP is a piperidine derivative that has been shown to have a number of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
MPP has been used extensively in scientific research, particularly in studies related to the central nervous system. It has been shown to have potential therapeutic applications for a number of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. MPP has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of MPP is not fully understood, but it is believed to act as an agonist at certain receptors in the brain. Specifically, MPP has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of motor function and reward. MPP has also been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
MPP has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. MPP has also been shown to have anti-inflammatory effects, which may be related to its potential use as an analgesic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPP in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the effects of MPP on specific pathways and systems. However, one of the limitations of using MPP is its potential toxicity. MPP has been shown to be toxic to certain cells in vitro, and its use in animal models may be limited by its potential toxicity.
Orientations Futures
There are a number of future directions for research on MPP. One area of interest is the potential use of MPP as a therapeutic agent for neurological disorders. Further studies are needed to determine the safety and efficacy of MPP in humans. Another area of interest is the development of new synthetic analogs of MPP that may have improved properties for use in scientific research. Overall, MPP is a promising molecule that has the potential to contribute to our understanding of the central nervous system and to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of MPP involves the reaction of 4-methylpyrimidin-2-amine with piperidine-4-carboxylic acid, followed by the addition of a propanoic acid group. This reaction is typically carried out using standard organic chemistry techniques and can be scaled up for large-scale production.
Propriétés
IUPAC Name |
3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-4-7-14-13(15-10)16-8-5-11(6-9-16)2-3-12(17)18/h4,7,11H,2-3,5-6,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFBKIJWURGRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide](/img/structure/B7568529.png)

![[4-(Methylamino)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7568549.png)



![4-[2-[(4-Methylpyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7568582.png)
![N-[(3-chlorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568588.png)
![dimethyl 5-[[2-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7568592.png)
![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)
![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)
